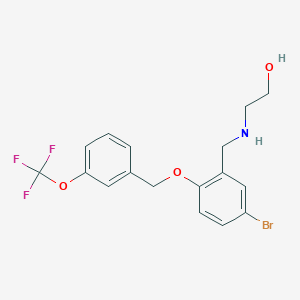
USP25 and 28 inhibitor AZ-2
Descripción general
Descripción
USP25 and 28 inhibitor AZ-2 is a selective inhibitor of USP28 (IC 50 = 0.6 μM, K d = 0.2 - 3.7 μM) and USP25 (IC 50 = 0.7 μM) . It has been identified as a potent inhibitor with broad-spectrum anti-cancer activity .
Synthesis Analysis
The synthesis of USP25/28 inhibitors involved screening a synthetic compound library, which led to the discovery of three lead compounds, CT1001-1003 . These compounds were optimized, resulting in CT1018, a stronger inhibitor . Further optimization led to the development of CT1073 and CT1113, which are potent against both USP28 and the closely-related USP25 .
Molecular Structure Analysis
The molecular structure of the inhibitors is influenced by the methylation of the 3-amino group. Semi-methylation of the 3-amino group is critical for the inhibitory activity . CT1113 contains a chiral center, and one enantiomer is much more potent than another .
Aplicaciones Científicas De Investigación
Role in Cancer Therapy
The USP25/28 inhibitors, including AZ-2, have shown promise in cancer therapy. They play a crucial role in destabilizing oncogenic proteins such as c-Myc, thereby inhibiting cancer cell proliferation. The inhibitors have demonstrated efficacy in inducing apoptosis and loss of cell viability in various cancer cell lines, although they also exhibit a narrow therapeutic index (Wrigley et al., 2017; Ruiz et al., 2020).
Impact on Cellular Functions
The differential oligomerization of USP25 and USP28 affects their activities significantly. While USP28 is known for its tumor-promoting role, USP25 has been identified as a regulator of the innate immune system. These differences provide a basis for developing targeted anti-cancer drugs (Sauer et al., 2019; Gersch et al., 2019).
Involvement in Recurrent Miscarriage
Research has indicated a role of USP25 in the pathogenesis of recurrent miscarriage, suggesting that its downregulation contributes to insufficient invasion ability of trophoblasts. This finding opens the possibility of using USP25 inhibitors like AZ-2 as potential biomarkers or therapeutic targets for recurrent miscarriage (Ding et al., 2019).
Regulation of IL-17-Mediated Signaling
USP25 has been identified as a negative regulator of IL-17-mediated signaling and inflammation. The inhibition of USP25 could lead to more phosphorylation of key proteins and higher expression of chemokines and cytokines, which might have therapeutic implications in diseases where IL-17 signaling is a factor (Zhong et al., 2012).
Inhibition of Poly(ADP-ribose) Polymerases
AZ-2, as part of a class of inhibitors, is studied for its role in inhibiting poly(ADP-ribose) polymerases, which are involved in DNA repair. This inhibition can lead to an accumulation of DNA damage, making these inhibitors potential therapeutic agents in cancer treatment, especially in cancers with specific DNA-repair defects (Thorsell et al., 2017; Fong et al., 2009).
Direcciones Futuras
The ubiquitin proteasome system, with the ubiquitin-specific proteases (USPs) representing one of the more attractive target classes within the area, is widely postulated to be a new and important field of drug discovery for the future . The finding that USP28 is required for c-Myc stability suggests that USP28 inhibition may represent a novel approach to targeting this so far undruggable oncogene . Thus, it is hoped that these probes and data presented herein will further advance our understanding of the biology and tractability of DUBs as potential future therapeutic targets .
Propiedades
IUPAC Name |
2-[[5-bromo-2-[[3-(trifluoromethoxy)phenyl]methoxy]phenyl]methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrF3NO3/c18-14-4-5-16(13(9-14)10-22-6-7-23)24-11-12-2-1-3-15(8-12)25-17(19,20)21/h1-5,8-9,22-23H,6-7,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYSDKCEPZFKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)COC2=C(C=C(C=C2)Br)CNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
USP25 and 28 inhibitor AZ-2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



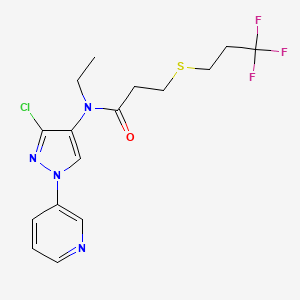
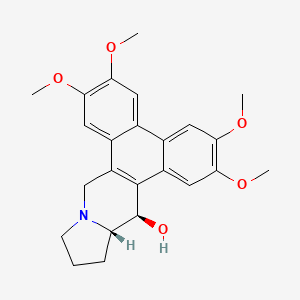
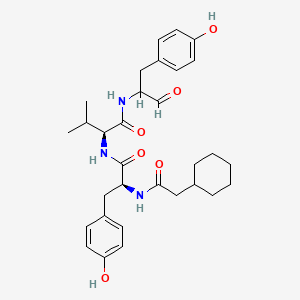
![7-chloro-1,3a-dimethyl-5-phenyl-4H-pyrazolo[4,3-e][1,4]diazepine](/img/structure/B611524.png)
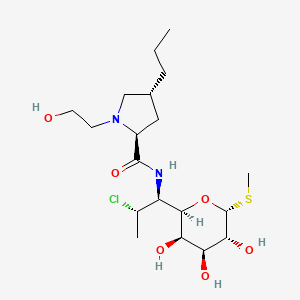
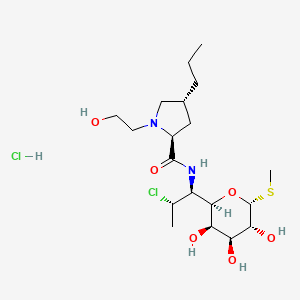
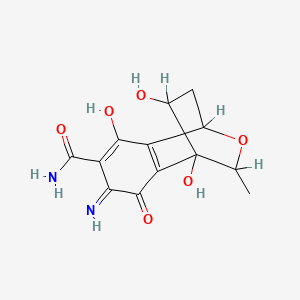

![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(3S)-1-[[3-(5-hydroxy-4-oxo-1H-pyridin-2-yl)-4-methyl-5-oxo-1,2,4-triazol-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B611530.png)
![4-(cyclohexylamino)-3-[(phenylmethyl)amino]-N-[2-(1-piperazinyl)ethyl]-benzenesulfonamide](/img/structure/B611532.png)
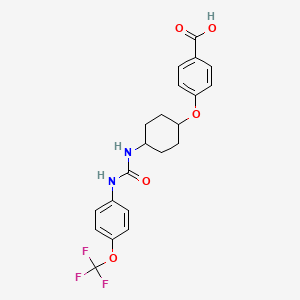
![1-[(Cyclooct-1-en-1-yl)methyl]-4-[(2,7-dichloro-9H-xanthene-9-carbonyl)amino]-1-ethylpiperidin-1-ium iodide](/img/structure/B611540.png)
![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)